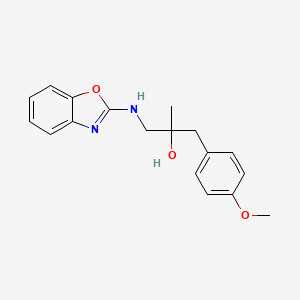
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol, also known as BAY 60-2770, is a selective inhibitor of the enzyme soluble guanylyl cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Mecanismo De Acción
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 selectively inhibits the enzyme sGC, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including vascular tone, platelet aggregation, and cardiac contractility. By inhibiting sGC, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function.
Biochemical and Physiological Effects:
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function. It also reduces oxidative stress and inflammation, which are implicated in various diseases. Additionally, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to have neuroprotective effects in stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has several advantages for lab experiments. It is a selective inhibitor of sGC, which allows for the specific targeting of this enzyme. It has also been extensively studied, with a large body of literature on its pharmacology and therapeutic potential. However, there are some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain assays. Additionally, it can be expensive to synthesize, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the study of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770. One potential area of research is the development of more potent and selective inhibitors of sGC. Another area of research is the investigation of the effects of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 in other diseases, such as diabetes and cancer. Additionally, the mechanisms underlying the neuroprotective effects of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 in stroke warrant further investigation.
Métodos De Síntesis
The synthesis of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 involves the reaction of 2-amino-phenol with 2-chloroacetic acid to form 2-(2-hydroxyphenyl) glycine. This intermediate is then reacted with 4-methoxybenzyl chloride to form 2-(2-hydroxyphenyl)-N-(4-methoxybenzyl) glycine. The final step involves the reaction of this intermediate with isobutyraldehyde in the presence of a reducing agent to form 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770.
Aplicaciones Científicas De Investigación
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various diseases, including pulmonary hypertension, heart failure, and stroke. In pulmonary hypertension, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In heart failure, it has been shown to improve cardiac function and reduce cardiac fibrosis. In stroke, it has been shown to reduce infarct size and improve neurological outcomes.
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(21,11-13-7-9-14(22-2)10-8-13)12-19-17-20-15-5-3-4-6-16(15)23-17/h3-10,21H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPFCRVQXONGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-Benzoxazol-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

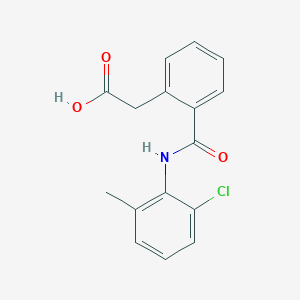
![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2805818.png)

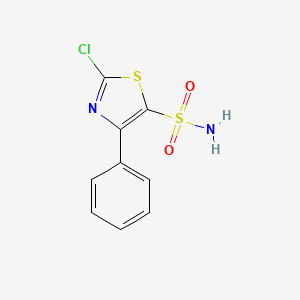
![3-(3,5-dimethylisoxazol-4-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2805824.png)
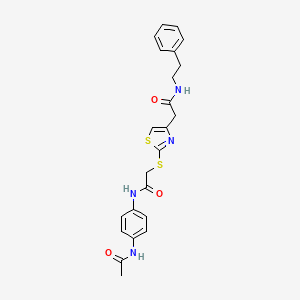
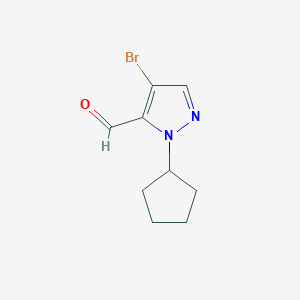
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2805827.png)
![4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2805828.png)
![2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide](/img/structure/B2805831.png)
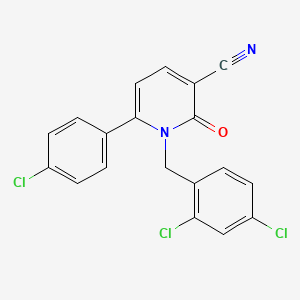
![Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2805833.png)
![[3-[1-[3-(Dimethylamino)propyl]-2-imidazolyl]-1-piperidinyl](6-indolyl)methanone](/img/structure/B2805836.png)